Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
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Overview
Description
Methyl 2-azabicyclo[221]heptane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride typically involves the reaction of a suitable bicyclic precursor with methylating agents under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the methyl ester group into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.
Scientific Research Applications
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: Similar structure but with the carboxylate group at a different position.
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride: Another isomer with the carboxylate group at a different position.
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride: Contains an oxygen atom in the ring system.
Uniqueness
Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride is unique due to the specific positioning of the carboxylate group and the presence of the nitrogen atom within the bicyclic structure. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
YUQDPTLUAWXCIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)NC2.Cl |
Origin of Product |
United States |
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